4-(呋喃-2-基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

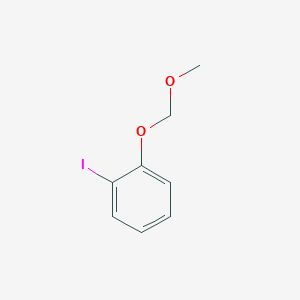

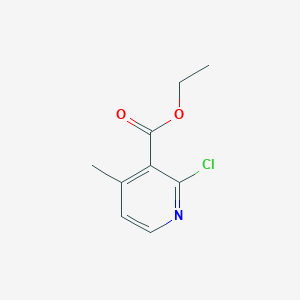

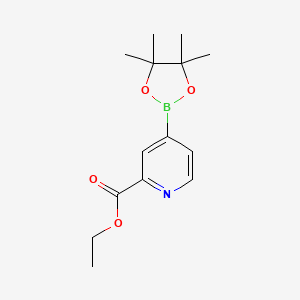

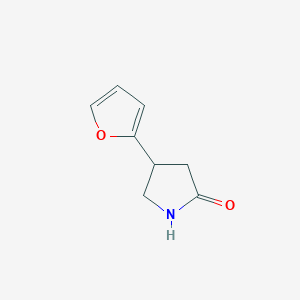

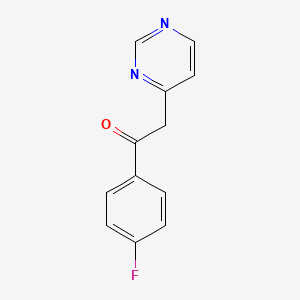

4-(Furan-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both furan and pyrrolidinone moieties. The furan ring, a five-membered oxygen-containing aromatic heterocycle, is known for its presence in various natural products and pharmaceuticals. Pyrrolidinones are lactam structures with a five-membered ring containing a nitrogen atom, which are often found in bioactive molecules. The combination of these two structures can potentially offer a compound with unique chemical and biological properties.

Synthesis Analysis

The synthesis of compounds related to 4-(Furan-2-yl)pyrrolidin-2-one has been explored in several studies. For instance, the synthesis of polysubstituted furans and pyrroles can be achieved from propargyl alcohols and terminal alkynes under specific conditions, with water being the only byproduct in the case of pyrroles . Another method involves the use of ynolates to prepare multisubstituted furans and pyrroles through a formal [4 + 1] annulation process . Additionally, a novel series of tetra-substituted furan[3,2-b]pyrroles, which are structurally related to 4-(Furan-2-yl)pyrrolidin-2-one, have been synthesized from furaldehyde, allowing for a divergent synthesis with multiple substitution possibilities .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Furan-2-yl)pyrrolidin-2-one has been studied using various analytical techniques. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions in the solid state .

Chemical Reactions Analysis

Reactions involving the furan and pyrrolidinone moieties have been reported. Regioselective alkylation of related compounds, such as 4-(pyrrolidin-1-yl)furan-2(5H)-one, with aldehydes and triethylsilane has been described, leading to C3 alkylated derivatives . Additionally, the synthesis of substituted furans and pyrroles through CuCl2-catalyzed heterocyclodehydration has been demonstrated, which could be relevant for the functionalization of 4-(Furan-2-yl)pyrrolidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Furan-2-yl)pyrrolidin-2-one and related compounds are influenced by their molecular structure. For instance, the presence of the furan ring contributes to the electron-donating properties, as seen in the synthesis and structure-activity relationship study of thiazolopyrimidine derivatives containing the furan moiety . The reactivity of furan-3-ones with diamines has also been explored, leading to the formation of pyrrol-2-ylidene-acetates with moderate yields, which suggests potential reactivity patterns for 4-(Furan-2-yl)pyrrolidin-2-one .

科学研究应用

DNA 插层人类拓扑异构酶 IIα 催化抑制剂

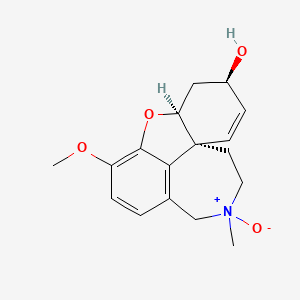

4-(呋喃-2-基)吡咯烷-2-酮衍生物已被探索其在抗癌治疗中的潜力。Jeon 等人 (2017) 的一项研究使用微波辅助方法合成了新型 2-(呋喃-2-基)-4-(吡啶-2-基)-5H-茚并[1,2-b]吡啶-5-酮 (TI-1-190)。该化合物被确认为一种 DNA 插层人类拓扑异构酶 IIα 催化抑制剂,显示出比依托昔德(一种常用的拓扑异构酶 II 毒药)更强的活性和更低的 DNA 毒性。这为 caspase 3 独立的抗癌治疗提供了一条有希望的途径 (Jeon 等,2017).

新型衍生物的合成

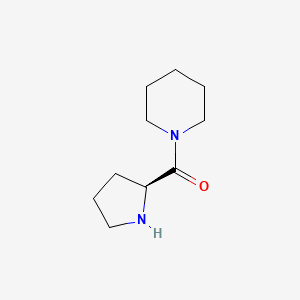

Peng 等人 (2020) 报告了 4-(呋喃-2-基)-3,4-二氢-2H-吡咯-2-酮衍生物的合成。他们使用银 (I) 催化的级联环化/环丙烷化/开环/亲核取代反应的炔酮与烯胺反应,突出了 4-(呋喃-2-基)吡咯烷-2-酮的化学多功能性。该方法具有高化学选择性和温和的反应条件等优点,为合成化学领域做出了贡献 (Peng 等,2020).

有机化学中的不对称合成

Bruyère 等人 (2003) 探讨了 5-甲基-4-(吡咯烷-1-基)-5H-呋喃-2-酮与醛和酰氯的反应性,然后进行还原。他们在 5-(1-羟基烷基)-5-甲基-5H-呋喃-2-酮的不对称合成中的工作促进了对映体富集化合物的开发,这是有机化学和药物开发的一个重要方面 (Bruyère 等,2003).

超分子凝胶剂

Panja 等人 (2018) 设计并合成了基于吡咯和呋喃的吡啶/吡啶鎓双酰胺,包括 4-(呋喃-2-基)吡咯烷-2-酮的衍生物,以用作潜在的超分子凝胶剂。这些化合物表现出金属凝胶形成和选择性传感能力,在药物释放和氨基酸的选择性区分等各种应用中显示出前景 (Panja 等,2018).

与食品相关的美拉德反应

Frank 和 Hofmann (2000) 研究了碳水化合物部分对食品相关美拉德反应中生色团形成的影响,涉及 4-(吡咯烷-1-基)呋喃-2-酮等化合物。这项研究有助于更好地了解食品化学,特别是在烹饪过程中颜色和风味发展的背景下 (Frank 和 Hofmann,2000).

安全和危害

未来方向

属性

IUPAC Name |

4-(furan-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRVTRBKUOZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539507 |

Source

|

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)pyrrolidin-2-one | |

CAS RN |

88221-11-8 |

Source

|

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)